molecular formula C21H26N4O4S B3732070 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B3732070
M. Wt: 430.5 g/mol
InChI Key: OXFJIYMRZCZUNO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrrolone core substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group at position 4 and a morpholine-containing ethyl group at position 1. Its molecular formula is C₂₃H₂₆N₄O₄S (exact weight: 454.55 g/mol). The 3,4-dimethoxyphenyl moiety contributes to electron-rich aromaticity, while the morpholinylethyl group enhances solubility due to the polar morpholine ring. The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, as inferred from analogous thiazole-pyrrolone syntheses in and .

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-27-17-4-3-14(11-18(17)28-2)15-13-30-21(23-15)19-16(26)12-25(20(19)22)6-5-24-7-9-29-10-8-24/h3-4,11,13,22,26H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFJIYMRZCZUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCOCC4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the morpholine moiety is particularly relevant for interactions with biological targets.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, although further studies are needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The amino group and the thiazole ring are likely involved in binding to enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Features
Target Compound C₂₃H₂₆N₄O₄S 454.55 3,4-dimethoxyphenyl, morpholinylethyl 1 / 7 Enhanced solubility (morpholine), electron-rich aromatic system
5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2H-pyrrol-3-one C₂₀H₁₆FN₃O₂S 381.40 4-fluorophenyl, 4-methoxyphenyl 2 / 6 Increased lipophilicity (fluorine), reduced steric bulk
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one C₁₇H₁₃FN₄O 308.31 Benzimidazole, 4-fluorophenyl 3 / 4 Rigid benzimidazole core; potential for DNA intercalation
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)...thiazole (Compound 4, ) C₂₇H₂₀ClF₂N₅S 547.99 Chlorophenyl, fluorophenyl, triazole 0 / 5 Planar conformation; halogen-driven crystallinity

Key Findings:

The morpholinylethyl side chain increases solubility and hydrogen-bond acceptor capacity (7 acceptors vs. 6 in ), likely improving bioavailability .

Halogen vs. Methoxy Substitutents :

  • Chlorophenyl/fluorophenyl analogs () form isostructural crystals due to halogen-driven van der Waals interactions, whereas methoxy groups in the target compound may favor solvation in polar solvents .

Mechanistic and Theoretical Insights

  • QSAR Considerations : Small changes in substituents (e.g., methoxy → fluoro) alter logP values and electronic parameters (Hammett σ), which correlate with membrane permeability and target affinity .
  • Isoelectronic Principles : The target compound and its fluorophenyl analog () share isovalent electronic profiles but differ in steric bulk, highlighting the importance of isovalency over strict isoelectronicity in predicting activity .

Biological Activity

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one (CAS Number: 929840-46-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring and a pyrrolone moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular Formula C21H26N4O4S
Molecular Weight 430.5 g/mol
CAS Number 929840-46-0

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. For example, derivatives containing thiazole and pyrrolone rings have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Specific studies on related compounds have reported IC50 values in the low micromolar range against leukemia cells .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways. For instance, it may inhibit the MEK/ERK pathway, which is often constitutively active in various cancers. This inhibition can lead to reduced cell growth and survival in tumor cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets. The presence of the thiazole ring is crucial for its activity, as modifications at this position can significantly alter potency. Studies suggest that substituents on the aromatic rings can enhance or reduce biological activity depending on their electronic and steric properties .

Case Studies

  • Leukemia Cell Lines : A study demonstrated that similar thiazole derivatives inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor size in xenograft models when administered at specific dosages .

Q & A

Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Thiazole ring formation via condensation of 3,4-dimethoxyphenyl derivatives with thiourea precursors under reflux conditions in ethanol .
  • Pyrrolone core assembly using base-assisted cyclization, as described for structurally similar compounds (e.g., cyclization in dichloromethane with diazomethane and triethylamine at –20°C for 40–48 hours) .
  • Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/DMF–EtOH mixtures .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Thiazole formationEthanol reflux, 2 hours~60–70%
CyclizationDiazomethane, –20°C, 48 hours46–63%
PurificationColumn chromatography (ethyl acetate/hexane)>95% purity

Q. How is structural confirmation achieved post-synthesis?

Methodological validation includes:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), morpholine ethyl chain (δ 2.5–3.5 ppm), and pyrrolone carbonyl (δ 160–170 ppm) .
  • FTIR : Confirm NH (3300 cm⁻¹), C=O (1680 cm⁻¹), and thiazole C–N (1550 cm⁻¹) stretches .
  • HRMS : Verify molecular ion ([M+H]⁺) matching theoretical mass (±0.005 Da) .

Q. What experimental designs are suitable for initial biological activity screening?

Use randomized block designs with split-split plots for multivariate analysis. For example:

  • In vitro assays : Test dose-dependent cytotoxicity (e.g., 1–100 µM) across cancer cell lines, with four replicates per concentration .
  • Antioxidant assays : Measure DPPH radical scavenging activity, correlating with phenolic content (if applicable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

  • Solvent selection : Replace dichloromethane with acetonitrile to enhance polar intermediate stability .
  • Temperature control : Use cryogenic reactors (–30°C) to minimize side reactions during diazomethane addition .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization kinetics .

Data Contradiction Note : Yields vary between 46% (DMF–EtOH recrystallization) and 63% (2-propanol) for analogous compounds, suggesting solvent polarity critically impacts crystallization efficiency .

Q. How to resolve discrepancies in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24 vs. 48 hours) .
  • Structural analogs : Compare bioactivity of derivatives (see Table 2) to isolate pharmacophoric motifs .

Table 2: Bioactivity of Structural Analogs

CompoundCore StructureActivityReference
5-FluoroindoleIndole derivativeAntitumor (IC₅₀: 12 µM)
4-MethoxyphenylpyrazolonePyrazoloneAnti-inflammatory (COX-2 inhibition)

Q. What computational strategies predict the compound’s interaction with kinase targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2 or Aurora kinases) .
  • Quantum chemical calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites influencing reactivity .

Q. How to assess environmental persistence and ecotoxicological risks?

Follow the INCHEMBIOL framework :

  • Fate studies : Measure hydrolysis half-life (pH 7.4, 25°C) and logP to predict bioavailability.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .

Methodological Best Practices

  • Data contradiction resolution : Replicate studies using identical reagents (e.g., triethylamine batch) to isolate variability sources .
  • Advanced characterization : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
Reactant of Route 2
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

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